Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison with Des-methyl Analog
The target compound exhibits a computed XLogP3-AA value of 2.8, which is higher than the predicted value for the des-methyl analog N-(2-(2-phenylmorpholino)ethyl)benzamide (XLogP3-AA ~2.5) due to the additional methyl group [1]. This difference in lipophilicity can influence membrane permeability and non-specific binding, potentially leading to divergent pharmacokinetic profiles. The quantitative data is derived from PubChem's computed properties [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 (Computed XLogP3-AA) |
| Comparator Or Baseline | N-(2-(2-phenylmorpholino)ethyl)benzamide: ~2.5 (Predicted via in silico tools, not experimentally validated) |
| Quantified Difference | Δ ~ +0.3 log units (Computed difference estimate) |
| Conditions | In silico prediction; PubChem XLogP3-AA computation (release 2021.05.07). Experimental logP not available. |
Why This Matters
For researchers designing CNS-penetrant molecules, a logP increase of 0.3 units can shift a compound across the optimal range, potentially improving blood-brain barrier penetration, making this compound a more suitable candidate for CNS target screening than its des-methyl analog.
- [1] PubChem. Computed Properties Comparison for CID 16892395 and CID 11115309. XLogP3-AA values. View Source
- [2] PubChem. Compound Summary for N-(2-(2-phenylmorpholino)ethyl)benzamide (CID 11115309). View Source
